molecular formula C5H12O B057232 (S)-(-)-2-Methyl-1-butanol CAS No. 1565-80-6

(S)-(-)-2-Methyl-1-butanol

Cat. No.: B057232
CAS No.: 1565-80-6
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-YFKPBYRVSA-N
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Description

(S)-(-)-2-Methyl-1-butanol is a chiral alcohol with the molecular formula C5H12O. It is an enantiomer of 2-methyl-1-butanol, characterized by its specific three-dimensional arrangement of atoms, which gives it unique properties and reactivity. This compound is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-2-Methyl-1-butanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-methylbutanal using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the enzymatic resolution of racemic 2-methyl-1-butanol using lipases, which selectively hydrolyze one enantiomer, leaving the other intact.

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of sugars by specific strains of microorganisms that produce the desired enantiomer. This biotechnological approach is favored for its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-2-Methyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-methylbutanal using oxidizing agents such as pyridinium chlorochromate.

    Reduction: It can be reduced to 2-methylbutane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 2-Methylbutanal.

    Reduction: 2-Methylbutane.

    Substitution: Various ethers and esters depending on the nucleophile used.

Scientific Research Applications

(S)-(-)-2-Methyl-1-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a solvent and reagent in biochemical assays.

    Medicine: It is investigated for its potential use in drug synthesis and as a chiral auxiliary in pharmaceutical research.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (S)-(-)-2-Methyl-1-butanol exerts its effects depends on its role in a given reaction. As a chiral alcohol, it can participate in hydrogen bonding and other interactions that influence the stereochemistry of reactions. Its molecular targets and pathways vary based on its application, but it often acts as a chiral inducer or a solvent in chemical processes.

Comparison with Similar Compounds

    ®-(+)-2-Methyl-1-butanol: The enantiomer of (S)-(-)-2-Methyl-1-butanol, with similar physical properties but different optical activity.

    2-Methyl-2-butanol: An isomer with a different arrangement of atoms, leading to different reactivity and applications.

    1-Butanol: A straight-chain alcohol with different physical and chemical properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interactions in chemical and biological systems. Its enantiomeric purity is crucial in applications requiring precise stereochemical outcomes.

Properties

IUPAC Name

(2S)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQEDXDYOZYLA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883695
Record name (-)-2-Methyl-1-butanol
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-80-6
Record name (S)-2-Methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-80-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-butanol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2-methyl-, (2S)-
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Record name (-)-2-Methyl-1-butanol
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Record name (S)-2-methylbutan-1-ol
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Record name 2-METHYL-1-BUTANOL, (-)-
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Synthesis routes and methods I

Procedure details

The disclosure provides a recombinant microorganism that produces an alcohol selected from the group consisting of: (a) 1-propanol, (b) isobutanol and having a yield of about 0.12 to about 0.41 grams of isobutanol per gram of glucose; (c) 1-butanol, (d) 2-methyl 1-butanol, (e) 3-methyl 1-butanol, and (f) 2-phenylethanol, wherein the alcohol is produced from a metabolite comprising 2-keto acid. In one embodiment, the organism produced less than about 240 mg/L of ethanol at about 112 hrs of culture. In another embodiment the alcohol production profile of the microorganism is substantially identical to the alcohol production profile of the microorganism designated SA237 or CRS-BuOH23, when cultured under similar conditions. In yet another embodiment, the yield of isobutanol is from about 0.33 to about 0.36 grams of isobutanol per gram of glucose or is about 0.36 to 0.40 grams of isobutanol per gram of glucose at about 16 to about 64 hours of culture. In yet a further embodiment, the yield of ethanol per gram of glucose is less than about 0.0037 g/g. In one embodiment, the microorganism comprises reduced ethanol production capability compared to a parental microorganism. In yet another embodiment, the microorganism comprises a reduction or inhibition in the conversion of acetyl-coA to ethanol. In yet a further embodiment, the recombinant microorganism comprises a reduction of an ethanol dehydrogenase thereby providing a reduced ethanol production capability. In one embodiment, the microorganism comprises expression or elevated expression of an enzyme that converts pyruvate to alpha-keto-isovalerate. In a further embodiment, the enzyme is 2-keto-acid decarboxylase (e.g., Pdc, Pdc1, Pdc5, Pdc6, Aro10, Thi3, Kivd, and KdcA, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having 2-keto-acid decarboxylase activity). In another embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of pdc, pdc1, pdc5, pdc6, aro10, thi3, kivd, kdcA, a homolog or variant of any of the foregoing, or a fragment thereof and wherein the polynucleotide encodes a polypeptide having 2-keto acid decarboxylase activity. In a specific embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide derived from a kivd gene, or homolog thereof. In one embodiment, the microoganism comprises elevated expression or activity of a 2-keto-acid decarboxylase and an alcohol dehydrogenase, as compared to a parental microorganism. In one embodiment, the alcohol dehydrogenase is selected from the group consisting of Adh1, Adh2, Adh3, Adh4, Adh5, Adh6, Sfa1, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having alcohol dehydrogenase activity. In yet another embodiment, the alcohol dehydrogenase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of an adh1, adh2, adh3, adh4, adh5, adh6, sfa1 gene, and a homolog of any of the foregoing and wherein the polynucleotide encodes a protein having 2-alcohol dehydrogenase activity. In one embodiment, the recombinant microorganism comprises one or more deletions or knockouts in a gene encoding an enzyme that catalyzes the conversion of acetyl-coA to ethanol, catalyzes the conversion of pyruvate to lactate, catalyzes the conversion of fumarate to succinate, catalyzes the conversion of acetyl-coA and phosphate to coA and acetyl phosphate, catalyzes the conversion of acetyl-coA and formate to coA and pyruvate, condensation of the acetyl group of acetyl-CoA with 3-methyl-2-oxobutanoate (2-oxoisovalerate), isomerization between 2-isopropylmalate and 3-isopropylmalate, catalyzes the conversion of alpha-keto acid to branched chain amino acids, synthesis of Phe Tyr Asp or Leu, catalyzes the conversion of pyruvate to acetyl-coA, catalyzes the formation of branched chain amino acids, catalyzes the formation of alpha-ketobutyrate from threonine, catalyzes the first step in methionine biosynthesis, and catalyzes the catabolism of threonine. For example, the microorganism can comprise one or more gene deletions selected from the group consisting of adhE, ldhA, frdBC, fnr, pta, pflB, leuA, leuB, leuC, leuD, ilvE, tyrB, poxB, ilvB, ilvI, ilvA, metA, tdh, homologs of any of the foregoing and naturally occurring variants of any of the foregoing. In a specific embodiment, a genotype of the microorganism is selected from the group consisting of: (a) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔleuA, ΔleuB, ΔleuC, ΔleuD, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2, wherein the microorganism produces 1-propanol; (b) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces isobutanol; (c) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 1-butanol; (d) a deletion or knockout selected from the group consisting of ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-methyl 1-butanol; (e) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔilvE, ΔtyrB, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 3-methyl 1-butanol; and (f) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-pehylethanol. In a further embodiment, the ThrABC comprises a feedback resistant ThrA*. In one embodiment, the recombinant microorganism comprises a phenotype of the microorganism designated SA237 or CRS-BuOH23.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Methyl-1-butanol
Reactant of Route 2
(S)-(-)-2-Methyl-1-butanol
Reactant of Route 3
(S)-(-)-2-Methyl-1-butanol
Reactant of Route 4
(S)-(-)-2-Methyl-1-butanol
Reactant of Route 5
(S)-(-)-2-Methyl-1-butanol
Reactant of Route 6
(S)-(-)-2-Methyl-1-butanol

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